molecular formula C12H13FO B13705035 6-Fluoro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one

6-Fluoro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13705035
M. Wt: 192.23 g/mol
InChI Key: HRGXUPOVBZNHEM-UHFFFAOYSA-N
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Description

6-Fluoro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a fluorinated tetralone derivative characterized by a 3,4-dihydronaphthalenone core with a fluorine atom at the 6-position and two methyl groups at the 2-position. This compound is part of a broader class of 3,4-dihydronaphthalen-1(2H)-one derivatives, which are valued in medicinal chemistry for their structural versatility and bioactivity. The fluorine atom enhances metabolic stability and binding affinity, while the dimethyl groups contribute to steric effects and conformational rigidity, making it a promising scaffold for drug development .

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

6-fluoro-2,2-dimethyl-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C12H13FO/c1-12(2)6-5-8-7-9(13)3-4-10(8)11(12)14/h3-4,7H,5-6H2,1-2H3

InChI Key

HRGXUPOVBZNHEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1=O)C=CC(=C2)F)C

Origin of Product

United States

Biological Activity

6-Fluoro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one, a fluorinated derivative of naphthalene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure which may contribute to various pharmacological effects, including anti-inflammatory and anti-tumor properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H9FO
Molecular Weight164.176 g/mol
Density1.259 g/cm³
Boiling Point242.651 °C
Flash Point86.148 °C
LogP1.883

These properties indicate a relatively stable compound that can be synthesized and stored under controlled conditions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including Claisen-Schmidt condensation and selective fluorination processes. The synthetic pathways have been optimized to yield high purity and yield of the target compound .

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of fluorinated naphthalene derivatives against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant activity against breast and colon cancer cell lines. The mechanisms of action appear to be multifaceted, involving the induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These compounds have been shown to modulate allergic reactions and inflammatory pathways by inhibiting pro-inflammatory cytokines . The structural modifications provided by the fluorine atom enhance the interaction with biological targets, potentially increasing efficacy compared to non-fluorinated analogs.

Case Studies

  • Antiproliferative Activity in Cancer Models
    • In a study evaluating various fluorinated compounds, this compound exhibited IC50 values lower than many existing chemotherapeutics in lung cancer cell lines. The study emphasized the importance of fluorination in enhancing biological activity .
  • Mechanism of Action
    • Detailed investigations into the mechanism revealed that the compound interacts with specific cellular pathways involved in tumor growth and inflammation. For example, inhibition of glycolysis through competitive binding at key enzymatic sites was noted .

Chemical Reactions Analysis

Cyclization Reactions

The compound serves as a precursor in cyclization reactions. A key synthetic route involves heating 4-(p-fluorophenyl)butanoic acid with polyphosphoric acid (PPA) at 100°C for 4 hours, followed by precipitation in ice-water and recrystallization from ethanol. This method achieves a 63% yield of the target compound.

Reaction Parameter Value
Temperature100°C
Reaction Time4 hours
CatalystPolyphosphoric acid (PPA)
WorkupIce-water precipitation
PurificationEthanol recrystallization
Yield63%

Claisen-Schmidt Condensation

The carbonyl group participates in condensation reactions with aromatic aldehydes under basic conditions. For example:

  • With 5-methoxynicotinaldehyde : Reacted in methanol with 20% NaOH at room temperature for 3–5 hours, yielding a benzylidene derivative .

  • With 3-fluorobenzaldehyde : Conducted in methanol under nitrogen at room temperature for 12 hours, followed by dichloromethane extraction .

  • With 4-morpholinobenzaldehyde : Performed in methanol with 25% NaOH at 268 K, producing a morpholine-substituted analog .

Aldehyde Conditions Key Observations
5-MethoxynicotinaldehydeNaOH/MeOH, RT, 3–5 hTurbidity observed within 5 min
3-FluorobenzaldehydeN₂ atmosphere, RT, 12 hProduct soluble in DCM/MeOH
4-MorpholinobenzaldehydeNaOH/MeOH, 268 KWhite precipitate formed

Nucleophilic Aromatic Substitution

The fluorine atom at position 6 undergoes substitution with amines. In one protocol:

  • Reaction with N-ethylpiperazine : Conducted in DMF with potassium carbonate at 313 K overnight, followed by dropwise addition of the substrate at 373 K for 5.5 hours .

Reagent Solvent Base Temperature Time
N-EthylpiperazineDMFK₂CO₃313 K → 373 K5.5 hours

This reaction exploits the electron-withdrawing effect of the fluorine atom to activate the aromatic ring for nucleophilic attack .

Electrophilic Additions

The α,β-unsaturated ketone system enables conjugate additions. For example:

  • Reaction with perfluoroalkyl reagents : 2-(Perfluorobutyl)-3,4-dihydronaphthalen-1(2H)-one derivatives form via radical-mediated pathways using Cs₂CO₃ and triphenylphosphine in DMF at 70°C .

Reagent Conditions Outcome
Perfluorobutyl iodideCs₂CO₃, PPh₃, DMF, 70°Cα-Perfluoroalkyl ketone

Functionalization via Cascade Reactions

The compound participates in multi-step transformations:

  • With 2-bromobenzenesulfonyl chloride : Under Cs₂CO₃ and triphenylphosphine in DMF, the reaction forms fused heterocyclic frameworks, though yields depend on substituent effects .

Mechanistic Considerations

  • Fluorine’s Role : Enhances electrophilicity at the carbonyl carbon and activates the aromatic ring for substitution .

  • Steric Effects : The 2,2-dimethyl groups may hinder reactions at the β-position, directing selectivity toward the α-carbonyl site.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while methanol facilitates condensations .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the dihydronaphthalenone core significantly influence physical and chemical properties. Key analogues and their characteristics are summarized below:

Compound Name Substituents Molecular Weight Physical State Key Applications/Properties Source
6-Fluoro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one 6-F, 2,2-dimethyl 206.25 (calc) Not reported Synthetic intermediate, under study -
6-Methoxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one 6-OCH₃, 2,2-dimethyl 218.28 Yellow oil High-yield synthesis (90%)
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one 6-F, 1-isopropyl 206.25 Not reported Chiral pharmaceutical intermediate
6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one 6-CF₃ 214.18 Solid (CAS data) Industrial applications
6d: (E)-2-(2-fluorobenzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one 2-fluorobenzylidene, 7-OCH₃ N/A Crystalline solid Anti-neuroinflammatory (IC₅₀: 3.2 µM)

Key Observations :

  • Fluorine vs. Methoxy : Fluorine’s electronegativity enhances polarity and metabolic stability compared to methoxy groups, which may improve bioavailability .
  • Dimethyl vs.
  • Trifluoromethyl : The CF₃ group in 62620-71-7 increases hydrophobicity and electron-withdrawing effects, which may enhance membrane permeability .

Preparation Methods

Claisen–Schmidt Condensation Approach

Overview:
This classical method involves the condensation of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with aromatic aldehydes, such as 4-morpholinobenzaldehyde, under basic conditions to form the corresponding benzylidene derivatives, which can be further manipulated to yield the target compound.

Procedure:

  • Dissolve 7-fluoro-3,4-dihydronaphthalen-1(2H)-one (1.00 g, 6.09 mmol) in methanol.
  • Add a base such as sodium hydroxide (NaOH, 25%) dropwise at low temperature (~268 K).
  • Monitor the reaction via TLC until completion.
  • Filter, wash, and isolate the product, yielding a benzylidene derivative (e.g., 7-fluoro-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2H)-one).

Notes:

  • The reaction yields a compound with an α, β-unsaturated ketone system, adopting the E-configuration.
  • This method is effective for introducing aromatic substituents at the 2-position with fluorine already present at the 7-position.

Fluorination and Functionalization of the Core

Fluorination Strategy:

  • Fluorine is introduced at the 6-position via electrophilic fluorination or via fluorinated precursors.
  • One approach involves starting from 7-fluoro-3,4-dihydronaphthalen-1(2H)-one and performing selective fluorination at the 6-position using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

Example:

  • Reacting the dihydronaphthalene core with NFSI in a suitable solvent (e.g., acetonitrile) at low temperature can afford fluorination at the desired position with regioselectivity.

Functional Group Transformation:

  • The methyl groups at the 2-position are introduced via methylation of the corresponding ketone or enolate intermediates, often using methyl iodide (MeI) or dimethyl sulfate under basic conditions.

Construction of the 2,2-Dimethyl Substituted Core

Method:

  • The 2,2-dimethyl substitution is typically achieved via alkylation of the enolate or ketone intermediate.
  • For example, deprotonation with lithium diisopropylamide (LDA) followed by methylation with methyl iodide (MeI) yields the 2,2-dimethyl substituted ketone.

Reaction Conditions:

  • Use dry tetrahydrofuran (THF) as solvent.
  • Cool to -78°C.
  • Add LDA dropwise, then methyl iodide.
  • Warm to room temperature, quench, and purify.

Summary of the Synthetic Route

Step Description Reagents/Conditions Key Features
1 Condensation of fluorinated ketone with aldehyde NaOH, methanol, room temp Formation of benzylidene derivative
2 Fluorination at 6-position NFSI or Selectfluor, low temp Regioselective fluorination
3 Methylation at 2-position LDA, methyl iodide Introduction of 2,2-dimethyl groups
4 Purification Flash chromatography Isolation of FDHN

Data Table: Summary of Key Reagents and Conditions

Reaction Step Reagents Solvent Temperature Yield/Notes
Condensation NaOH Methanol ~268 K Formation of benzylidene derivative
Fluorination NFSI or Selectfluor Acetonitrile 0–25°C Regioselective fluorination at 6-position
Methylation LDA, CH3I THF -78°C to RT 2,2-dimethyl substitution

Research Findings & Optimization

  • The Claisen–Schmidt condensation has been optimized with bases like NaOH or KOH in polar protic solvents.
  • Electrophilic fluorination with NFSI or Selectfluor provides high regioselectivity at the 6-position, crucial for the biological activity of FDHN.
  • Methylation reactions require strict temperature control to prevent overalkylation or side reactions.
  • Purification via flash chromatography on silica gel with petroleum ether/ethyl acetate mixtures yields high purity intermediates and final compounds.

Q & A

Q. Advanced

  • Fluorine : Enhances metabolic stability and membrane permeability via electronegativity and lipophilicity (logP increases by ~0.5 units). Fluorine also stabilizes aromatic π-systems, improving binding to hydrophobic enzyme pockets .
  • Bromine : Increases molecular weight and polar surface area, potentially enhancing halogen bonding with protein targets (e.g., kinases) .

What computational methods are utilized to predict the binding affinity of dihydronaphthalenone derivatives to target proteins?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina predicts binding poses using force fields (e.g., AMBER). Key parameters include grid box sizes (20–25 Å) and exhaustiveness settings (>20) .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .

What safety precautions are recommended when handling halogenated intermediates during the synthesis of dihydronaphthalenones?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile halogenated solvents (e.g., CH2_2Cl2_2).
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive bases (e.g., NaOH) .
  • Waste disposal : Halogenated waste must be segregated and treated with activated carbon before disposal .

How can researchers resolve discrepancies in reported synthetic protocols for dihydronaphthalenone derivatives?

Q. Advanced

  • Reproducibility analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies using statistical tools (e.g., ANOVA).
  • Byproduct identification : LC-MS or GC-MS identifies side products (e.g., over-oxidized ketones) that reduce yields .

What role do weak intermolecular interactions play in the crystal packing of fluorinated dihydronaphthalenones, and how do they affect material properties?

Q. Advanced

  • C–H···O bonds : Stabilize crystal lattices, as seen in 6-fluoro derivatives with C18–H18A···O1 interactions (distance ~3.5 Å) .
  • π-π stacking : Aromatic rings arrange in offset parallel orientations, influencing solubility and melting points. For example, dihedral angles of ~51.7° between benzene rings reduce melting points by 20–30°C compared to planar analogs .

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